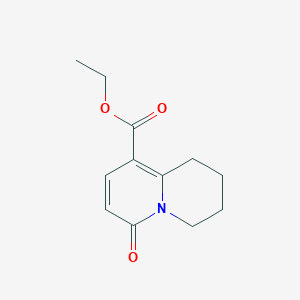
4-Chloro-2-methyl-1,3-benzothiazol-7-ol
Übersicht
Beschreibung
4-Chloro-2-methyl-1,3-benzothiazol-7-ol (CMBTO) is a heterocyclic compound that has been extensively studied in scientific research. CMBTO is a member of the benzothiazole family, which is known for its diverse biological activities. The compound has been synthesized using various methods and has been shown to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in cell growth and division. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
4-Chloro-2-methyl-1,3-benzothiazol-7-ol has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell growth and division. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has also been shown to induce the production of reactive oxygen species, which can damage cellular components and lead to cell death. The compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-methyl-1,3-benzothiazol-7-ol has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal models. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has also been shown to have a wide range of biological activities, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using 4-Chloro-2-methyl-1,3-benzothiazol-7-ol in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2-methyl-1,3-benzothiazol-7-ol. One area of research is the development of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol as a therapeutic agent for the treatment of cancer and infectious diseases. Further studies are needed to determine the optimal dosage and delivery method for 4-Chloro-2-methyl-1,3-benzothiazol-7-ol. Another area of research is the elucidation of the mechanism of action of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol. Understanding how the compound works at the molecular level can provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol in animal models and humans.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-1,3-benzothiazol-7-ol has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have antimicrobial, antifungal, and antitumor activities. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has been tested against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has also been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has been tested in animal models and has shown promising results in reducing tumor growth.
Eigenschaften
CAS-Nummer |
163299-46-5 |
|---|---|
Molekularformel |
C8H6ClNOS |
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
4-chloro-2-methyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H6ClNOS/c1-4-10-7-5(9)2-3-6(11)8(7)12-4/h2-3,11H,1H3 |
InChI-Schlüssel |
MJACUOLKRMINGR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)O)Cl |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2S1)O)Cl |
Synonyme |
7-Benzothiazolol,4-chloro-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)
